molecular formula C20H24N2O2 B5569099 1-benzyl-4-(2-ethoxybenzoyl)piperazine

1-benzyl-4-(2-ethoxybenzoyl)piperazine

Cat. No. B5569099
M. Wt: 324.4 g/mol
InChI Key: AEEZXNACEGABOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-ethoxybenzoyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential use as a therapeutic agent in various fields of medicine, including oncology and neurology.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-ethoxybenzoyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases and phosphodiesterases. It has also been shown to modulate the activity of certain signaling pathways such as the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-benzyl-4-(2-ethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties. In neurology, it has been shown to protect against neurotoxicity and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-(2-ethoxybenzoyl)piperazine in lab experiments include its potential as a therapeutic agent in various fields of medicine, its anti-inflammatory and antioxidant properties, and its ability to inhibit the growth of cancer cells. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-benzyl-4-(2-ethoxybenzoyl)piperazine. These include further studies on its mechanism of action, potential side effects, and optimization of its therapeutic potential. It can also be studied for its potential use in combination therapy with other therapeutic agents. Moreover, it can be studied for its potential use in the treatment of other diseases such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 1-benzyl-4-(2-ethoxybenzoyl)piperazine is a synthetic compound that has been studied for its potential use as a therapeutic agent in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using it in lab experiments include its potential as a therapeutic agent, while the limitations include the lack of understanding of its mechanism of action and potential side effects. There are several future directions for the study of 1-benzyl-4-(2-ethoxybenzoyl)piperazine, including further studies on its mechanism of action and optimization of its therapeutic potential.

Synthesis Methods

The synthesis of 1-benzyl-4-(2-ethoxybenzoyl)piperazine involves the reaction between benzyl piperazine and 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-benzyl-4-(2-ethoxybenzoyl)piperazine has been studied for its potential use as a therapeutic agent in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZXNACEGABOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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